molecular formula C6H6N4O2S B064400 3-Amino-2H-1-thia-2,4,8-triazanaphthalene 1,1-dioxide CAS No. 163136-90-1

3-Amino-2H-1-thia-2,4,8-triazanaphthalene 1,1-dioxide

Cat. No. B064400
M. Wt: 198.21 g/mol
InChI Key: VRAPMPFFYNSLJT-UHFFFAOYSA-N
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Description

“3-Amino-2H-1-thia-2,4,8-triazanaphthalene 1,1-dioxide” is a chemical compound with the molecular formula C6H6N4O2S. It is a derivative of the 1,2,4-triazine class of compounds .

properties

IUPAC Name

1,1-dioxo-4H-pyrido[3,2-e][1,2,4]thiadiazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c7-6-9-4-2-1-3-8-5(4)13(11,12)10-6/h1-3H,(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAPMPFFYNSLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)S(=O)(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2H-1-thia-2,4,8-triazanaphthalene 1,1-dioxide

Synthesis routes and methods

Procedure details

An intimate mixture of 1 g of 3-aminopyridine-2- sulfonamide (Preparation 1) and 2.1 g of guanidine carbonate is progressively brought to the molten state (200° C.) and then heated for 24 hours at this temperature. After cooling, the residue is taken up in water. The possible insoluble material is filtered and the filtrate, treated with animal charcoal, is acidified to a pH of 7. The white precipitate is collected on a filter, washed with water and recrystallized from hot water.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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